1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE

Description

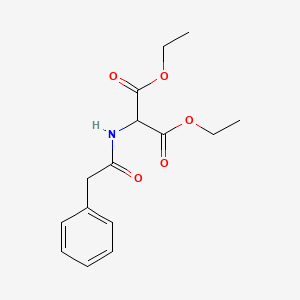

1,3-Diethyl 2-(2-phenylacetamido)propanedioate is a substituted propanedioate ester featuring a phenylacetamido group at the central carbon. Structurally, it combines a diethyl malonate backbone with a 2-phenylacetamido substituent. This compound is likely utilized in organic synthesis, particularly in the preparation of heterocycles or as a precursor for pharmaceuticals due to its reactive β-ketoester and amide functionalities. The phenylacetamido group introduces hydrogen-bonding capability and aromaticity, which may influence its solubility, crystallinity, and reactivity compared to simpler malonate derivatives .

Properties

IUPAC Name |

diethyl 2-[(2-phenylacetyl)amino]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-3-20-14(18)13(15(19)21-4-2)16-12(17)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXKTNKGJNPMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325163 | |

| Record name | Diethyl (2-phenylacetamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-17-6 | |

| Record name | NSC408925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-phenylacetamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE can be synthesized through a multi-step process involving the reaction of diethyl malonate with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Formation of diethyl malonate and phenylacetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetamido group is believed to play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

A comparison of key structural analogs is provided below:

Physicochemical Properties

- Solubility: The hydroxyethyl-substituted propanedioate (C₉H₁₆O₅) is expected to exhibit higher solubility in polar solvents (e.g., ethanol, water) due to its hydroxyl group, which enhances hydrophilic interactions . The phenylacetamido analog (C₁₇H₂₁NO₅) likely has reduced water solubility due to the hydrophobic phenyl group but may dissolve in aprotic solvents (e.g., DMSO, chloroform) . The triacetoacetate derivative (C₁₈H₂₆O₉) may show intermediate solubility due to its bulky triester structure .

- Melting Points: The phenylacetamido compound is anticipated to have a higher melting point than the hydroxyethyl analog due to aromatic stacking and intermolecular hydrogen bonding from the amide group . 2-Phenylacetamide (C₈H₉NO), a simpler amide, has a reported melting point of ~165°C, suggesting that the larger propanedioate ester analog may melt at lower temperatures due to increased molecular flexibility .

Research Findings and Industrial Relevance

- Synthetic Utility: The phenylacetamido derivative’s dual functionality (amide + ester) makes it valuable for constructing complex molecules, such as amino acid analogs or peptidomimetics .

- Thermal Stability : Triesters like the triacetoacetate analog (C₁₈H₂₆O₉) often demonstrate higher thermal stability than diesters due to increased molecular rigidity, a trait relevant for material science applications .

Biological Activity

1,3-Diethyl 2-(2-phenylacetamido)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies. It also includes data tables summarizing key findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features two ethyl groups and a phenylacetamido moiety, contributing to its diverse biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell proliferation and survival, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in animal models. It may inhibit the release of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions like arthritis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory responses.

- Receptor Modulation : It could also interact with receptors involved in pain and inflammation, potentially leading to analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below is a summary table highlighting key findings:

Q & A

Q. Basic Safety Considerations

- Risk Assessment : Pre-experiment hazard analysis (e.g., thermal stability of intermediates) .

- Process Containment : Use closed systems for volatile reagents (e.g., ethyl cyanoacetate) .

- Data Security : Encrypt sensitive process data to prevent breaches .

How can statistical methods resolve non-linear relationships in reaction parameter optimization?

Advanced Statistical Analysis

Response surface methodology (RSM) models non-linear effects. For example:

| Parameter | Effect on Yield | Significance (p-value) |

|---|---|---|

| Temperature² | Quadratic | 0.003 |

| Catalyst × Solvent | Interaction | 0.021 |

Central composite designs (CCD) improve resolution of curvature effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.